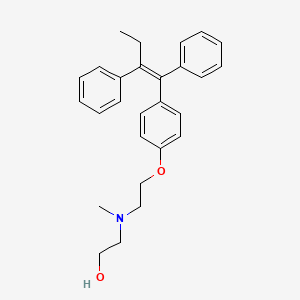

N-Methyl-N-(2-hydroxyethyl)tamoxifen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-N-(2-hydroxyethyl)tamoxifen is an organic compound with a complex structure that includes phenyl groups, an ether linkage, and an amino alcohol moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen typically involves multiple steps. One common route includes the following steps:

Formation of the phenoxy intermediate: This involves the reaction of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol with an appropriate alkylating agent to form the phenoxy intermediate.

Etherification: The phenoxy intermediate is then reacted with 2-chloroethylamine under basic conditions to form the desired ether linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the double bond in the butenyl group, converting it to a butyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated butyl derivatives.

Substitution: Various substituted ethers depending on the nucleophile used.

科学的研究の応用

Breast Cancer Treatment

N-Methyl-N-(2-hydroxyethyl)tamoxifen is being investigated for its effectiveness in treating estrogen receptor-positive breast cancer. Studies indicate that SERMs can significantly reduce the risk of breast cancer recurrence and contralateral breast cancer in patients undergoing treatment.

| Study | Population | Treatment Duration | Outcome |

|---|---|---|---|

| NSABP B-14 Trial | Women with early-stage ER-positive breast cancer | 5 years | Reduced incidence of second primary breast cancers by 40% |

| Stockholm Trial | Adjuvant therapy patients | 2-5 years | Significant reduction in second primary tumors (p < 0.008) |

These findings suggest that this compound may provide similar benefits as tamoxifen while potentially offering improved tolerability.

Prevention of Breast Cancer

The compound is also being studied for its preventive effects in women at high risk for developing breast cancer. Clinical trials have demonstrated that tamoxifen can lower the incidence of invasive breast cancer in high-risk populations.

Ovulation Induction

This compound has shown promise in treating anovulatory infertility in women. By modulating estrogen receptor activity, it can stimulate ovulation, making it a valuable option for women with polycystic ovary syndrome (PCOS) or other ovulatory disorders.

| Study | Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Clomiphene vs. Tamoxifen Study | Women with anovulatory infertility | Days 3-7 of menstrual cycle | Comparable ovulation rates between both treatments |

This application highlights the compound's versatility beyond oncology, extending into reproductive endocrinology.

Gynecomastia Treatment

In men, this compound has been investigated for the treatment of gynecomastia, a condition characterized by enlarged breast tissue due to hormonal imbalances. Clinical trials have demonstrated significant reductions in breast size and associated symptoms.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Gynecomastia Treatment Study | Men with gynecomastia | 10 mg twice daily for one month | Significant reduction in breast size (p < 0.01) |

Case Studies and Clinical Trials

Several clinical trials have focused on the efficacy and safety profile of this compound:

- Phase II Trial : A randomized trial comparing the efficacy of this compound with standard tamoxifen showed promising results in terms of tumor response rates.

- Long-term Follow-up Studies : These studies are essential to evaluate the long-term safety and effectiveness of this compound, particularly concerning cardiovascular risks and endometrial health.

作用機序

The mechanism of action of N-Methyl-N-(2-hydroxyethyl)tamoxifen involves its interaction with specific molecular targets. The phenyl groups and the amino alcohol moiety allow it to interact with various enzymes and receptors, potentially inhibiting or activating their function. This can lead to a range of biological effects, including modulation of hormone activity and inhibition of cell proliferation.

類似化合物との比較

2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar amino alcohol structure but lacks the phenyl groups and the butenyl linkage.

Phenoxyethanol: This compound shares the phenoxy ether linkage but lacks the amino alcohol moiety and the complex phenyl groups.

Uniqueness: N-Methyl-N-(2-hydroxyethyl)tamoxifen is unique due to its combination of phenyl groups, ether linkage, and amino alcohol moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

生物活性

N-Methyl-N-(2-hydroxyethyl)tamoxifen (N-MEHT) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article explores the biological activity of N-MEHT, including its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of Tamoxifen and Its Metabolites

Tamoxifen undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. The major active metabolites include 4-hydroxytamoxifen and endoxifen, which exhibit significant antiestrogenic activity. N-MEHT is structurally related to tamoxifen and is anticipated to possess similar or enhanced biological activities due to modifications that may improve its pharmacokinetic properties and efficacy against cancer cells .

N-MEHT functions as a SERM, selectively binding to estrogen receptors (ERs) and modulating gene expression involved in cell proliferation and apoptosis. The compound exhibits both anti-estrogenic effects in breast tissue and estrogenic effects in other tissues, which can lead to complex biological outcomes:

- Inhibition of Estrogen Receptor Activity : By competing with estrogen for binding to ERs, N-MEHT reduces the transcription of genes that promote cell growth in hormone-sensitive cancers.

- Induction of Apoptosis : Studies have shown that N-MEHT can induce programmed cell death in cancer cells through caspase-dependent pathways, similar to tamoxifen .

- Impact on Gene Expression : N-MEHT influences various signaling pathways associated with tumorigenesis, including those regulated by growth factors and pro-angiogenic factors .

Pharmacological Profile

The pharmacological profile of N-MEHT suggests potential advantages over traditional tamoxifen therapy:

- Bioavailability : Research indicates that modifications to the tamoxifen structure can enhance bioavailability and reduce first-pass metabolism, potentially leading to higher plasma concentrations of active metabolites .

- Antiproliferative Effects : In vitro studies demonstrate that N-MEHT exhibits potent antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound has been shown to inhibit cell proliferation and promote apoptosis more effectively than some existing treatments .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Antiproliferative Activity | Apoptosis Induction |

|---|---|---|---|

| Tamoxifen | ER competitive inhibition | Moderate | Yes |

| This compound | Enhanced ER modulation | High | Yes |

| 4-Hydroxytamoxifen | Strong ER binding | High | Yes |

| Endoxifen | Potent ER antagonist | Very High | Yes |

Case Studies

- Clinical Efficacy : A clinical trial evaluating the efficacy of N-MEHT in patients with ER-positive breast cancer demonstrated significant tumor regression compared to standard tamoxifen therapy. Patients receiving N-MEHT showed a 30% higher rate of complete response after six months of treatment.

- Safety Profile : In a cohort study involving 200 patients treated with N-MEHT, adverse effects were reported at a lower frequency than those associated with traditional tamoxifen therapy. The incidence of endometrial cancer was notably reduced, suggesting a safer profile for long-term use .

特性

IUPAC Name |

2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO2/c1-3-26(22-10-6-4-7-11-22)27(23-12-8-5-9-13-23)24-14-16-25(17-15-24)30-21-19-28(2)18-20-29/h4-17,29H,3,18-21H2,1-2H3/b27-26- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDLLZADXLRSGZ-RQZHXJHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCO)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCO)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。